molecular formula C7H5BrF2 B1590535 6-Bromo-2,3-difluorotoluene CAS No. 847502-81-2

6-Bromo-2,3-difluorotoluene

Cat. No.: B1590535
CAS No.: 847502-81-2
M. Wt: 207.01 g/mol
InChI Key: YXTCBTSPHSNDHD-UHFFFAOYSA-N
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Mechanism of Action

Pharmacokinetics

, which could impact its bioavailability.

Action Environment

The action, efficacy, and stability of 3,4-Difluoro-2-methylbromobenzene can be influenced by various environmental factors. For example, certain conditions such as temperature and pH may affect the rate and outcome of the reactions it is involved in . .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Difluoro-2-methylbromobenzene can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term exposure to 3,4-Difluoro-2-methylbromobenzene can have lasting effects on cellular function, including alterations in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of 3,4-Difluoro-2-methylbromobenzene can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism . High doses of 3,4-Difluoro-2-methylbromobenzene can also result in toxic or adverse effects, including cellular damage and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3-difluorotoluene typically involves the bromination of 1,2-difluoro-3-methylbenzene. The process includes the following steps:

    Reactants: 1,2-difluoro-3-methylbenzene, bromine, and iron as a catalyst.

    Conditions: The reaction is carried out at a temperature below 30°C with ice cooling.

    Procedure: Bromine is added dropwise to 1,2-difluoro-3-methylbenzene containing iron. The mixture is stirred at room temperature overnight. The product is then extracted using diethyl ether and purified.

Industrial Production Methods: While specific industrial production methods are not detailed, the compound is manufactured and shipped according to standard practices for research and development purposes .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,3-difluorotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

    Oxidation and Reduction Reactions: Reagents like potassium permanganate or hydrogen gas may be used.

Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions may yield compounds with different functional groups replacing the bromine atom .

Scientific Research Applications

Organic Synthesis

6-Bromo-2,3-difluorotoluene serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable intermediate in organic chemistry.

Medicinal Chemistry

This compound is utilized in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting neurological disorders and cancer therapies. Its halogen substituents can enhance the biological activity of derived compounds by improving metabolic stability and membrane permeability.

Materials Science

In materials science, this compound is employed in the preparation of advanced materials such as polymers and nanomaterials. Its unique electronic properties due to fluorine and bromine substitutions allow for tailored material characteristics.

Chemical Biology

The compound is also used in chemical biology for studying biochemical pathways and developing chemical probes that can interact with specific biomolecules. Its reactivity with nucleophiles makes it useful for probing biological interactions.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives synthesized from this compound exhibited inhibitory effects on enzymes involved in metabolic pathways associated with cancer progression. This highlights its potential role in developing new anticancer agents.

Case Study 2: Neurological Disorders

Research has shown that this compound can serve as an intermediate in synthesizing compounds aimed at treating neurological disorders, showcasing its significance in medicinal chemistry.

Unique Features

The specific positioning of the bromine and fluorine atoms on the benzene ring of this compound imparts distinct chemical properties that enhance its reactivity and selectivity in various chemical reactions. This uniqueness is crucial for its applications across diverse fields.

Biological Activity

6-Bromo-2,3-difluorotoluene is an aromatic compound with the molecular formula C7H5BrF2C_7H_5BrF_2 and a molecular weight of 207.02 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its unique structural features and potential biological activities.

Chemical Structure and Properties

The presence of bromine and fluorine substituents on the benzene ring significantly influences the compound's electronic properties, reactivity, and interactions with biological systems. These halogen atoms can enhance metabolic stability, improve membrane permeability, and modulate protein-ligand interactions, making this compound a candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The halogen substituents can affect the compound's binding affinity to various enzymes and receptors, thus modulating biochemical pathways. This mechanism is crucial for understanding its potential therapeutic applications.

Biological Activity Studies

1. Pharmacological Potential:
Research indicates that compounds with halogen substitutions often exhibit enhanced pharmacological properties. For instance, studies have shown that fluorinated compounds can improve the pharmacokinetic profiles of drugs by increasing their stability and bioavailability.

2. Toxicological Profile:
Toxicity assessments have indicated that this compound may cause skin irritation upon contact but does not appear to produce chronic adverse health effects with long-term exposure . This information is essential for evaluating its safety in pharmaceutical applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaUnique Features
4-Bromo-2-fluorotolueneC₇H₆BrFBromine at para position; different reactivity
2-Bromo-3-fluorotolueneC₇H₆BrFDifferent substitution pattern affecting properties
5-Bromo-2-fluorotolueneC₇H₆BrFSimilar structure but affects electronic properties
6-Chloro-2,3-difluorotolueneC₇H₅ClF₂Chlorine instead of bromine; alters reactivity

The combination of bromine and fluorine at specific positions on the toluene ring makes this compound distinct in terms of its electronic properties and potential reactivity compared to other halogenated derivatives.

Case Studies

Case Study 1: Drug Development
In a recent study exploring new drug candidates, researchers synthesized derivatives of this compound to evaluate their anti-inflammatory properties. The results indicated promising activity against specific inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Environmental Impact
Another study assessed the environmental persistence of halogenated compounds, including this compound. The findings highlighted its relatively stable nature in various environmental conditions, raising concerns about bioaccumulation and ecological impact .

Properties

IUPAC Name

1-bromo-3,4-difluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTCBTSPHSNDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478306
Record name 3,4-difluoro-2-methylbromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847502-81-2
Record name 3,4-difluoro-2-methylbromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 847502-81-2
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Synthesis routes and methods

Procedure details

To 1,2-difluoro-3-methylbenzene (5 g, 39.0 mmol, commercially available from e.g. Sigma-Aldrich, Apollo or Fluorochem) containing iron (0.131 g, 2.342 mmol) was added bromine (2.011 ml, 39.0 mmol) dropwise maintaining a temperature of <30° C. with ice cooling. The mixture was stirred at room temperature overnight. The mixture was partitioned between water (50 mL) and diethyl ether (100 mL). The aqueous phase was extracted with diethyl ether (3×50 mL), combined organic extracts were washed with water (50 mL), 5% sodium thiosulfate solution (50 mL), water (50 mL), brine (50 mL), dried over anhydrous magnesium sulfate and concentrated in vacuo to afford product in 8.07 g. (Caution: by of product=68-70° C. @ 57 mBar).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.131 g
Type
catalyst
Reaction Step One
Quantity
2.011 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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